An In-depth Technical Guide to the Chemical Properties of Piperazine Dihydrochloride Monohydrate (CAS 142-64-3)
An In-depth Technical Guide to the Chemical Properties of Piperazine Dihydrochloride Monohydrate (CAS 142-64-3)
This guide provides a comprehensive overview of the essential chemical properties of Piperazine Dihydrochloride Monohydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its physicochemical characteristics, structural features, stability profile, and analytical methodologies, offering field-proven insights and practical guidance.
Introduction: The Versatility of a Diamine Salt
Piperazine dihydrochloride monohydrate is the hydrated salt form of piperazine, a six-membered heterocyclic compound containing two secondary amine functional groups at opposing positions.[1] The conversion of the parent piperazine base into its dihydrochloride salt significantly enhances its stability and aqueous solubility, making it a more suitable candidate for pharmaceutical and research applications.[1][2] This compound serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anti-anxiety medications and anthelmintics for veterinary use.[3] Its utility also extends to biochemical research, where it can function as a buffer component in biological assays.[3]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of piperazine dihydrochloride monohydrate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 142-64-3 | [3] |
| Molecular Formula | C₄H₁₀N₂·2HCl·H₂O | [3] |
| Molecular Weight | 177.07 g/mol | [3][4] |
| Appearance | White to off-white or cream-colored crystalline powder or needles. | [2][3] |
| Melting Point | 318-320 °C (with decomposition) | [2][5] |
| Solubility | Highly soluble in water. Soluble in polar solvents like ethanol and methanol to varying extents. Insoluble in organic solvents. | [3][5] |
| Water Solubility Data | 35% at 0 °C, 41% at 20 °C, 48% at 50 °C | [3] |
| pH (1 in 20 solution) | 3.0 - 3.4 | [6][7] |
| pKa | pKa1: 5.35, pKa2: 9.73 (for piperazine base) | [4] |
| Hygroscopicity | Slightly hygroscopic; absorbs moisture from the air. | [2][8] |
The high water solubility is a direct consequence of its ionic nature.[5] The solubility is also temperature-dependent, increasing with a rise in temperature.[5] The pH of an aqueous solution is acidic, a result of the protonated amine groups. The two distinct pKa values are characteristic of the two nitrogen atoms within the piperazine ring, influencing its buffering capacity and ionization state at different pH levels.[4][5]
Structural Elucidation and Spectroscopic Profile
The definitive identification and characterization of piperazine dihydrochloride monohydrate rely on a combination of spectroscopic techniques.
Crystal Structure
The crystal structure of piperazine dihydrochloride monohydrate has been determined by X-ray crystallography. The piperazinium cation adopts a chair conformation, with the protonated nitrogen atoms and chloride ions forming a network of hydrogen bonds with the water molecule of hydration.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride monohydrate is characterized by broad absorptions in the N-H stretching region, indicative of the protonated amine groups, and various C-H and C-N stretching and bending vibrations. A representative IR spectrum can be found in the NIST Chemistry WebBook.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For piperazine dihydrochloride, soft ionization techniques like electrospray ionization (ESI) would likely show the protonated molecular ion of piperazine. Fragmentation patterns of piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring.[10][11]
Stability and Reactivity
Thermal Stability
Piperazine dihydrochloride is a thermally stable compound. It is reported to be stable at temperatures up to 270 °C in neutral or acidic media.[3] However, upon heating to decomposition, it can emit toxic fumes of nitrous oxide and hydrogen chloride.[3] Studies on the thermal degradation of aqueous piperazine solutions, relevant to carbon capture applications, indicate that degradation is first-order and proceeds via SN2 substitution reactions, with an activation energy of 183.5 kJ/mol.[12]
Hygroscopicity and Storage
The compound is slightly hygroscopic and will absorb moisture from the air.[2][8] This property necessitates storage in well-closed containers in a cool, dry place to maintain its integrity.[13] The absorption of water can affect the material's physical properties and should be considered during handling and formulation.[14]
Chemical Reactivity
The reactivity of piperazine dihydrochloride is primarily dictated by the two protonated secondary amine groups. It can participate in reactions typical of secondary amines after deprotonation. The salt form is generally less reactive than the free base. It is incompatible with strong oxidizing agents.[15]
Analytical Methodologies
The accurate quantification and purity assessment of piperazine dihydrochloride monohydrate are critical for quality control in pharmaceutical and research settings.
Chromatographic Methods
Thin-Layer Chromatography (TLC): A TLC method for assessing chromatographic purity is described in the United States Pharmacopeia (USP).[6][7] This method uses a silica gel plate and a solvent system of acetone and ammonium hydroxide. Visualization is achieved by spraying with ninhydrin solutions.[6][7]
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and robust method for the analysis of piperazine. Since piperazine itself lacks a strong UV chromophore, derivatization is often employed to enhance detection.[1] Alternatively, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used.[15] A reversed-phase HPLC method using a C18 column with a polar mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent) is a common approach for related piperazine derivatives.[16]
Gas Chromatography (GC): GC can also be utilized for the analysis of piperazine. A method using a DB-17 stationary phase with helium as the carrier gas has been reported for the separation of piperazine and its derivatives.[8][17]
Titration
An assay by titration is a classic and reliable method for determining the purity of piperazine dihydrochloride. A non-aqueous titration with perchloric acid can be used, with the endpoint determined potentiometrically or with a suitable indicator.[7]
Safety and Handling
Piperazine dihydrochloride may cause skin and serious eye irritation.[4][15] It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[4][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area.[18] In case of contact with skin or eyes, flush immediately with plenty of water.[16] If inhaled, move the person to fresh air.[16]
Conclusion
Piperazine dihydrochloride monohydrate is a stable, water-soluble salt of piperazine with significant applications in the pharmaceutical industry and scientific research. Its well-defined physicochemical properties, including its high melting point, aqueous solubility, and specific pKa values, make it a versatile chemical entity. A comprehensive understanding of its spectroscopic profile, stability, and appropriate analytical methods is essential for its effective and safe use. This guide provides a foundational resource for professionals working with this important compound, enabling informed decisions in drug development and research endeavors.
Visualizations
Experimental Workflow: Purity Assessment by HPLC
Caption: A flowchart illustrating the typical workflow for purity assessment of Piperazine dihydrochloride monohydrate using HPLC.
Logical Relationship: Properties and Applications
Caption: A diagram illustrating how the key chemical properties of Piperazine dihydrochloride monohydrate underpin its various applications.
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